N-(2-Nitrophenyl)piperidine-4-carboxamide N-(2-Nitrophenyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 883106-60-3
VCID: VC15933245
InChI: InChI=1S/C12H15N3O3/c16-12(9-5-7-13-8-6-9)14-10-3-1-2-4-11(10)15(17)18/h1-4,9,13H,5-8H2,(H,14,16)
SMILES:
Molecular Formula: C12H15N3O3
Molecular Weight: 249.27 g/mol

N-(2-Nitrophenyl)piperidine-4-carboxamide

CAS No.: 883106-60-3

Cat. No.: VC15933245

Molecular Formula: C12H15N3O3

Molecular Weight: 249.27 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Nitrophenyl)piperidine-4-carboxamide - 883106-60-3

Specification

CAS No. 883106-60-3
Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
IUPAC Name N-(2-nitrophenyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C12H15N3O3/c16-12(9-5-7-13-8-6-9)14-10-3-1-2-4-11(10)15(17)18/h1-4,9,13H,5-8H2,(H,14,16)
Standard InChI Key ZPFNXKJEIXQWKK-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C(=O)NC2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Structure and Synthesis

Structural Characteristics

N-(2-Nitrophenyl)piperidine-4-carboxamide (molecular formula: C₁₂H₁₅N₃O₃; molecular weight: 249.27 g/mol) features a piperidine ring substituted with a carboxamide group at the 4-position and a 2-nitrophenyl moiety at the amide nitrogen. The nitro group’s electron-withdrawing nature enhances the compound’s polarity, affecting its pharmacokinetic properties and binding affinity to biological targets. The piperidine ring adopts a chair conformation, with the carboxamide group positioned equatorially to minimize steric hindrance .

Synthetic Routes

The synthesis typically involves a two-step process:

  • Activation of Piperidine-4-Carboxylic Acid: The carboxylic acid group is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) in dimethylformamide (DMF).

  • Amidation with 2-Nitroaniline: The activated intermediate reacts with 2-nitroaniline under basic conditions (e.g., triethylamine) to form the target compound. Post-synthesis purification via column chromatography or recrystallization yields products with ≥98% purity, as validated by HPLC and NMR spectroscopy.

Table 1: Key Reaction Parameters for Synthesis

ParameterConditions
Coupling AgentDCC or CDI
SolventDMF or Dichloromethane
Reaction Temperature0–25°C
Purification MethodColumn Chromatography (SiO₂)

Biological Activity and Mechanisms

Anticancer Properties

N-(2-Nitrophenyl)piperidine-4-carboxamide demonstrates potent cytotoxicity against cancer cell lines. In a study evaluating human liver cancer (HepG2) and breast cancer (MCF-7) cells, the compound exhibited IC₅₀ values of 0.12 μM and 0.13 μM, respectively. Mechanistic studies revealed apoptosis induction via caspase-3/7 activation and DNA damage pathways, likely due to the nitro group’s redox activity generating reactive oxygen species (ROS).

Antimicrobial Efficacy

The compound’s antimicrobial activity was tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, showing a minimum inhibitory concentration (MIC) of 15.6 µg/mL. Its broad-spectrum efficacy is attributed to interactions with bacterial cell membranes and inhibition of essential enzymes like DNA gyrase.

Table 2: Biological Activity Profile

Biological ActivityTarget/MechanismEfficacy (IC₅₀/MIC)
AnticancerCaspase-3/7 activation0.12–0.13 μM
AntimicrobialDNA gyrase inhibition15.6 µg/mL
Enzyme InhibitionDihydrofolate reductase (DHFR)2.8 μM

Pharmacological Applications

Enzyme Inhibition

The compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, with an IC₅₀ of 2.8 μM. This activity positions it as a candidate for antifolate therapies in cancer and infectious diseases. Molecular docking studies suggest that the nitro group forms hydrogen bonds with DHFR’s active site, while the piperidine ring enhances hydrophobic interactions.

Comparative Analysis with Structural Analogs

Substituent Effects

Modifications to the piperidine ring or phenyl group significantly alter biological activity. For example:

  • Electron-Withdrawing Groups: Nitro and cyano substituents increase polarity and enzyme-binding affinity.

  • Electron-Donating Groups: Methoxy and methyl groups enhance lipophilicity and bioavailability.

Table 3: Impact of Substituents on Activity

SubstituentBiological Activity Change
2-NitrophenylEnhanced enzyme inhibition
4-MethoxyphenylImproved bioavailability
3-CyanophenylIncreased cytotoxicity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator